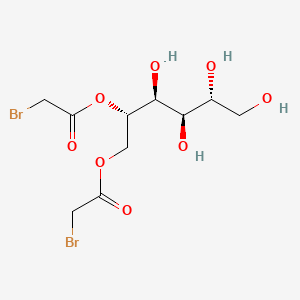

D-Glucitol 1,2-bis(bromoacetate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Glucitol 1,2-bis(bromoacetate) is a brominated ester derivative of D-glucitol (sorbitol), where hydroxyl groups at the 1- and 2-positions are substituted with bromoacetate moieties. This compound is characterized by its reactive bromine atoms, which confer alkylating properties, making it a candidate for applications in chemical synthesis, pharmaceutical intermediates, or crosslinking agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucitol 1,2-bis(bromoacetate) can be synthesized through the esterification of D-glucitol with bromoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for D-Glucitol 1,2-bis(bromoacetate) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: D-Glucitol 1,2-bis(bromoacetate) undergoes various chemical reactions, including:

Nucleophilic substitution: The bromoacetate groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new ester derivatives.

Common Reagents and Conditions:

Major Products:

Nucleophilic substitution: The major products are the corresponding ester derivatives, depending on the nucleophile used.

Hydrolysis: The major products are D-glucitol and bromoacetic acid.

Scientific Research Applications

Chromatographic Applications

Separation Techniques

One of the primary applications of D-Glucitol 1,2-bis(bromoacetate) is in chromatographic separation techniques. It has been effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC) on Newcrom R1 columns. The separation process utilizes a mobile phase composed of acetonitrile, water, and phosphoric acid. For mass spectrometry compatible applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations, as well as for pharmacokinetic studies .

Table 1: Chromatographic Conditions for D-Glucitol 1,2-bis(bromoacetate)

| Parameter | Details |

|---|---|

| Column Type | Newcrom R1 HPLC Column |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid |

| Alternative Mobile Phase | Acetonitrile:Water:Formic Acid |

| Particle Size | 3 µm (for UPLC applications) |

| Application | Isolation of impurities, pharmacokinetics |

Medicinal Chemistry

Therapeutic Potential

D-Glucitol derivatives have been explored for their potential therapeutic applications. For instance, compounds similar to D-Glucitol 1,2-bis(bromoacetate) have been investigated for their role in inhibiting sodium-dependent glucose cotransporter 2 (SGLT2). SGLT2 inhibitors are significant in managing diabetes mellitus by reducing glucose reabsorption in the kidneys .

Case Study: SGLT2 Inhibition

A study focusing on various D-glucitol derivatives demonstrated that modifications to the glucitol structure could enhance SGLT2 inhibitory activity. These findings suggest that D-Glucitol 1,2-bis(bromoacetate) may also possess similar properties, warranting further investigation into its pharmacological effects .

Biochemical Research

Synthesis and Functionalization

D-Glucitol 1,2-bis(bromoacetate) serves as an important intermediate in the synthesis of various biochemical compounds. Its ability to undergo functionalization makes it valuable in creating complex molecules used in drug development and biochemical assays.

Example of Synthesis Application

In a recent study, researchers synthesized lipopeptides using D-Glucitol derivatives as linkers. The synthesis involved selective alkylation with benzyl bromoacetate to produce compounds with potential therapeutic applications . This highlights the versatility of D-Glucitol 1,2-bis(bromoacetate) in facilitating complex chemical transformations.

Mechanism of Action

The mechanism of action of D-Glucitol 1,2-bis(bromoacetate) primarily involves its reactivity towards nucleophiles. The bromoacetate groups are electrophilic and can react with nucleophilic sites on biomolecules or other compounds. This reactivity can be exploited for bioconjugation, where the compound is used to attach functional groups to biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

The following analysis compares D-Glucitol 1,2-bis(bromoacetate) with structurally or functionally related compounds, focusing on molecular properties, toxicity, and applications.

Structural and Functional Analogues

Table 1: Comparative Overview of Bromoacetate and Polyol Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Key Properties | Toxicity (LD50) | Applications |

|---|---|---|---|---|---|

| D-Glucitol 1,2-bis(bromoacetate) | C₈H₁₂Br₂O₈ | 388.0 (est.) | High reactivity due to bromine; potential alkylating agent | Not reported | Pharmaceutical synthesis (inferred) |

| Ethylene glycol bis(bromoacetate) | C₆H₈Br₂O₄ | 303.96 | Highly toxic; emits Br⁻ fumes upon decomposition | ipr-mus: 39 mg/kg; ivn-dog: 15 mg/kg | Industrial crosslinking agent |

| Glycerol 1,2-diacetate | C₅H₈O₅ | 164.12 | Non-brominated; low toxicity | Not reported | Food additive, plasticizer |

| Ergosteryl 3β-bromoacetate | C₃₀H₄₇BrO₂ | 535.6 | Bromoacetate-sterol conjugate; bioactive potential | PA > 0.7 (PASS prediction) | Drug discovery |

Biological Activity

D-Glucitol 1,2-bis(bromoacetate) is a derivative of D-glucitol that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This article explores the compound's biological activity, synthesis methods, and potential applications in research and medicine.

Chemical Structure and Synthesis

D-Glucitol 1,2-bis(bromoacetate) is synthesized through the esterification of D-glucitol with bromoacetic acid, typically using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under reflux conditions, followed by purification through recrystallization or column chromatography. The resulting compound features two bromoacetate groups at the 1 and 2 positions of the glucitol molecule, which significantly influences its reactivity and biological activity.

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| Reactants | D-glucitol, bromoacetic acid |

| Catalysts | Sulfuric acid, p-toluenesulfonic acid |

| Conditions | Reflux under controlled temperature |

| Purification | Recrystallization or column chromatography |

The biological activity of D-Glucitol 1,2-bis(bromoacetate) is primarily attributed to its electrophilic bromoacetate groups, which can react with nucleophiles such as amines and thiols. This reactivity allows for various applications in bioconjugation, where biomolecules can be modified for biochemical studies. The compound's ability to form covalent bonds with nucleophilic sites on proteins or enzymes suggests potential inhibitory effects on enzyme activities.

Biological Activity

Research indicates that D-Glucitol 1,2-bis(bromoacetate) may exhibit significant biological activities, particularly as a potential inhibitor of aldose reductase (AR), an enzyme involved in the polyol pathway. Increased AR activity is linked to diabetic complications due to the accumulation of sorbitol in cells.

Case Study: Aldose Reductase Inhibition

A study assessed various compounds for their inhibitory effects on AR. Among these compounds, derivatives of D-Glucitol 1,2-bis(bromoacetate) demonstrated promising results:

- Inhibition Potency : The IC50 values for selected derivatives ranged from 0.58 μM to 2.25 μM.

- Selectivity : These compounds showed selectivity towards AR over other aldehyde reductases, indicating their potential as therapeutic agents for diabetes-related complications.

Table 2: Inhibition Potency of Compounds

| Compound | IC50 (μM) | Selectivity |

|---|---|---|

| Compound A (D-Glucitol derivative) | 0.58 | High |

| Compound B | 2.25 | Moderate |

| Sorbinil | 0.029 | Low |

Applications in Research

D-Glucitol 1,2-bis(bromoacetate) serves as a versatile intermediate in organic synthesis and medicinal chemistry:

- Organic Synthesis : It can be used to create various ester derivatives that are valuable in drug development.

- Bioconjugation : The compound's bromoacetate groups facilitate the attachment of functional groups to biomolecules.

- Material Science : It plays a role in synthesizing functionalized polymers with specific properties.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing D-Glucitol 1,2-bis(bromoacetate) with high regioselectivity?

- Methodological Answer : The synthesis typically involves bromoacetylation of D-glucitol at the 1,2-hydroxyl positions. Key parameters include:

- Temperature : 0–5°C to minimize side reactions (e.g., over-bromination or esterification at unintended hydroxyl groups) .

- Solvent : Anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis of bromoacetyl groups.

- Stoichiometry : A 2.2:1 molar ratio of bromoacetyl bromide to D-glucitol ensures complete substitution while limiting excess reagent hazards .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product (CAS 94199-90-3) .

Q. How can researchers verify the structural integrity of D-Glucitol 1,2-bis(bromoacetate) post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : 1H and 13C NMR to confirm esterification at the 1,2-positions. Key signals include downfield shifts for the bromoacetate carbonyl (~167–170 ppm in 13C NMR) and splitting patterns for the glucitol backbone protons .

- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak at m/z 424.037 (C10H16Br2O8) .

- Elemental Analysis : Bromine content should align with theoretical values (37.7% Br by weight) .

Advanced Research Questions

Q. How does the steric and electronic environment of D-Glucitol 1,2-bis(bromoacetate) influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 1,2-ester configuration creates a sterically hindered environment, slowing reactions at the bromoacetyl groups. To assess reactivity:

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., ethylene glycol bis(bromoacetate)) under identical conditions (e.g., SN2 with sodium azide) .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify electron-deficient regions prone to nucleophilic attack .

- Substituent Effects : Introduce electron-withdrawing groups on the glucitol backbone to enhance bromoacetyl electrophilicity .

Q. What analytical challenges arise when quantifying D-Glucitol 1,2-bis(bromoacetate) in biological matrices, and how can they be mitigated?

- Methodological Answer : Challenges include hydrolysis in aqueous media and interference from biomolecules. Solutions involve:

- Stabilization : Add 1% (v/v) acetic acid to samples to inhibit esterase activity .

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) paired with UV detection at 210 nm for bromine absorption .

- Validation : Spike-and-recovery experiments in serum or cell lysates to confirm accuracy (target recovery: 85–115%) .

Q. How can researchers resolve contradictory toxicity data for D-Glucitol 1,2-bis(bromoacetate) across in vitro and in vivo models?

- Methodological Answer : Discrepancies may stem from metabolic differences or assay sensitivity. Strategies include:

- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–10 mM) in primary hepatocytes vs. immortalized cell lines to identify cell-type-specific toxicity .

- Metabolite Profiling : LC-MS/MS to detect bromoacetate release, a known toxin (LD50 in mice: 39 mg/kg, intraperitoneal) .

- In Vivo Studies : Use isotopic labeling (14C-bromoacetyl groups) to track biodistribution and accumulation in organs .

Q. What strategies improve the thermal stability of D-Glucitol 1,2-bis(bromoacetate) for applications in polymer crosslinking?

- Methodological Answer : The compound decomposes above 140°C, releasing HBr. Stabilization approaches:

- Additives : Incorporate 0.5–1% (w/w) epoxidized soybean oil to scavenge free bromine radicals .

- Encapsulation : Embed in silica nanoparticles (sol-gel method) to shield from thermal degradation .

- Copolymerization : React with styrene or acrylates to form thermally stable networks (DSC/TGA for stability assessment) .

Q. Methodological Notes

- Data Reliability : Prioritize peer-reviewed journals over commercial databases (e.g., avoid ) .

- Experimental Design : Include controls for bromoacetate hydrolysis and esterase activity in biological studies .

- Safety Protocols : Use fume hoods and nitrile gloves due to bromine toxicity (safety profile aligns with ethylene glycol bis(bromoacetate)) .

Properties

CAS No. |

94199-90-3 |

|---|---|

Molecular Formula |

C10H16Br2O8 |

Molecular Weight |

424.04 g/mol |

IUPAC Name |

[(2S,3S,4R,5R)-2-(2-bromoacetyl)oxy-3,4,5,6-tetrahydroxyhexyl] 2-bromoacetate |

InChI |

InChI=1S/C10H16Br2O8/c11-1-7(15)19-4-6(20-8(16)2-12)10(18)9(17)5(14)3-13/h5-6,9-10,13-14,17-18H,1-4H2/t5-,6+,9-,10-/m1/s1 |

InChI Key |

RFRGHFUMYKGXTJ-MLTZYSBQSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.